![molecular formula C9H8ClNO4 B2819565 2-氯-4-[(甲氧羰基)氨基]苯甲酸 CAS No. 37653-89-7](/img/structure/B2819565.png)

2-氯-4-[(甲氧羰基)氨基]苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

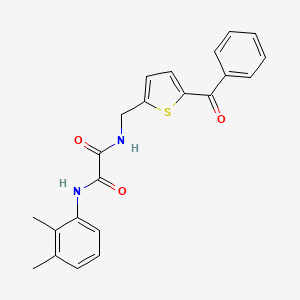

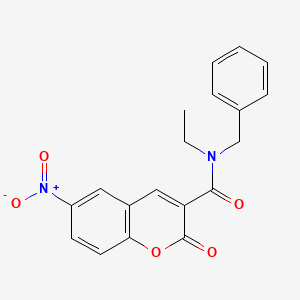

2-Chloro-4-[(methoxycarbonyl)amino]benzoic acid is a chemical compound with the molecular weight of 229.62 . It is a powder at room temperature .

Synthesis Analysis

The synthesis of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a similar compound, has been reported in the literature . The synthesis process involved six steps: nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . The process was run successfully on approximately 70 kg/batch with a total yield of 24% .Molecular Structure Analysis

The molecular structure of 2-Chloro-4-[(methoxycarbonyl)amino]benzoic acid can be represented by the InChI code:1S/C9H8ClNO4/c1-15-9(14)11-5-2-3-6(8(12)13)7(10)4-5/h2-4H,1H3,(H,11,14)(H,12,13) . Physical And Chemical Properties Analysis

2-Chloro-4-[(methoxycarbonyl)amino]benzoic acid is a powder at room temperature . Its melting point is between 225-226 degrees Celsius .科学研究应用

SGLT2 Inhibitors

5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid: serves as a key intermediate in the manufacturing of SGLT2 inhibitors. These inhibitors are a class of drugs used to manage type 2 diabetes. Their mechanism of action involves inhibiting the reabsorption of glucose in the renal tubules, leading to reduced blood glucose levels without relying on insulin. Additionally, SGLT2 inhibitors may contribute to weight loss and blood pressure reduction .

Structure–Activity Relationship (SAR) Studies

Researchers have focused on understanding the structure–activity relationship of SGLT2 inhibitors. Investigating how modifications to the molecular structure impact their effectiveness is critical for drug development5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid serves as a valuable building block in these studies .

Industrial Process Scale-Up

Efficient and scalable synthesis methods are essential for large-scale production. Researchers have successfully scaled up the preparation of this compound using readily available dimethyl terephthalate as a starting material. The practical process involves several steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization. Achieving a total yield of 24% in 70 kg batches demonstrates its industrial viability .

Cost Reduction

The practical process described above not only ensures scalability but also significantly reduces production costs. This cost-effectiveness is crucial for making these inhibitors accessible to a broader patient population .

Therapeutic Potential Beyond Diabetes

While primarily studied for diabetes therapy, SGLT2 inhibitors may have broader applications. Their ability to lower blood pressure and promote weight loss opens up possibilities for treating other conditions related to metabolic health .

作用机制

Target of Action

The primary target of 2-Chloro-4-[(methoxycarbonyl)amino]benzoic acid is the Sodium-glucose cotransporter-2 (SGLT2) . SGLT2 is a protein that aids in the reabsorption of glucose in the kidneys. Inhibiting this protein can help regulate blood glucose levels, making it a promising target for diabetes therapy .

Mode of Action

2-Chloro-4-[(methoxycarbonyl)amino]benzoic acid acts as an SGLT2 inhibitor . It binds to the SGLT2 protein, inhibiting the reabsorption of glucose in the kidneys. This results in the excretion of glucose through urine, thereby reducing blood glucose levels .

Biochemical Pathways

The action of 2-Chloro-4-[(methoxycarbonyl)amino]benzoic acid affects the glucose reabsorption pathway in the kidneys . By inhibiting the SGLT2 protein, it disrupts the normal reabsorption process, leading to the excretion of glucose. This can result in a decrease in blood glucose levels, which is beneficial for managing diabetes .

Pharmacokinetics

As an sglt2 inhibitor, it is expected to be absorbed into the bloodstream after oral administration, distributed to the kidneys where it exerts its effects, metabolized in the liver, and excreted in the urine .

Result of Action

The primary molecular effect of 2-Chloro-4-[(methoxycarbonyl)amino]benzoic acid is the inhibition of the SGLT2 protein . This leads to a decrease in the reabsorption of glucose in the kidneys and an increase in glucose excretion. On a cellular level, this can result in lower blood glucose levels, potentially helping to manage blood sugar levels in individuals with diabetes .

属性

IUPAC Name |

2-chloro-4-(methoxycarbonylamino)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO4/c1-15-9(14)11-5-2-3-6(8(12)13)7(10)4-5/h2-4H,1H3,(H,11,14)(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSFSPZWIWBTWIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=CC(=C(C=C1)C(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[4-(Morpholin-4-yl)-3-nitrophenyl]-1,2-dihydrophthalazin-1-one](/img/structure/B2819483.png)

![3-[4-(4-methoxyphenoxy)pyrimidin-2-yl]-N-[(5-methyl-2-furyl)methyl]benzamide](/img/structure/B2819492.png)

![methyl 5-(((3-(3,5-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2819494.png)

![6-(2-(azepan-1-yl)-2-oxoethyl)-1-(4-fluorophenyl)-6,7-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one](/img/structure/B2819495.png)

![N-Methyl-N-[(1-methyl-4,5,6,7-tetrahydrobenzimidazol-2-yl)methyl]sulfamoyl fluoride](/img/structure/B2819496.png)

![[1-(2-Nitrophenyl)sulfonylpiperazin-2-yl]methanol](/img/structure/B2819499.png)

![(2Z)-N-acetyl-7-methoxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2819500.png)

![2-(4-(ethylsulfonyl)phenyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2819503.png)